Dibromodichlorosilane

Description

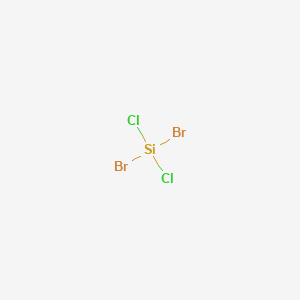

Structure

3D Structure

Properties

CAS No. |

13465-75-3 |

|---|---|

Molecular Formula |

Br2Cl2Si |

Molecular Weight |

258.80 g/mol |

IUPAC Name |

dibromo(dichloro)silane |

InChI |

InChI=1S/Br2Cl2Si/c1-5(2,3)4 |

InChI Key |

DTOHXGVDKNULFO-UHFFFAOYSA-N |

Canonical SMILES |

[Si](Cl)(Cl)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Dibromodichlorosilane Production

Direct Halogenation Routes for SiBr₂Cl₂ Synthesis

Direct halogenation involves the reaction of elemental silicon with halogenating agents. This approach is a primary industrial method for producing silicon tetrahalides and can be adapted for mixed halosilanes.

Reactions Involving Elemental Silicon and Halogenated Reagents

The synthesis of dibromodichlorosilane can be achieved by the direct reaction of elemental silicon with a mixture of chlorine and bromine gas at elevated temperatures. In a laboratory setting, silicon can be treated with chlorine at temperatures around 600 °C to produce silicon tetrachloride (SiCl₄). wikipedia.orgyoutube.com Similarly, reacting silicon with bromine under heated conditions yields silicon tetrabromide (SiBr₄).

When a combination of both halogens is passed over silicon, a statistical mixture of all possible tetrahalosilanes is formed. The reaction is highly exothermic and results in a product stream containing SiCl₄, SiCl₃Br, SiCl₂Br₂, SiClBr₃, and SiBr₄. The relative proportions of these compounds depend on the ratio of chlorine to bromine in the reactant gas feed. Subsequent fractional distillation is required to isolate the desired this compound from the product mixture.

The general reactions are as follows:

Si + 2Cl₂ → SiCl₄ wikipedia.org

Si + 2Br₂ → SiBr₄

Si + Cl₂ + Br₂ → SiClₓBr₄-ₓ (mixture)

Catalytic Pathways in the Formation of SiBr₂Cl₂

While direct halogenation is typically driven by high temperatures, catalytic processes can influence the reaction conditions and product selectivity in halosilane synthesis. alfa-chemistry.com Catalysts are often employed in redistribution reactions to produce new organohalosilanes from existing ones. alfa-chemistry.com In the context of direct synthesis from elemental silicon, catalysts can play a role in activating the silicon surface and modulating the reaction. For instance, in the related direct process for producing methylchlorosilanes, copper is a well-established catalyst.

For the synthesis of SiBr₂Cl₂, while specific catalytic pathways for direct formation from silicon are not extensively documented, the use of catalysts could potentially lower the required reaction temperature and alter the statistical distribution of the mixed halosilane products. Research into the catalytic hydrolysis and hydrogenolysis of various chlorosilanes using rhodium, iridium, and other metal complexes highlights the importance of catalysis in manipulating Si-Cl bonds, suggesting potential applicability in controlling direct halogenation outcomes. nih.govchemrxiv.org

Halogen Exchange Reactions for SiBr₂Cl₂ Formation

Halogen exchange, or redistribution, reactions provide an alternative and more controlled route to this compound. These methods involve reacting silicon tetrachloride with a bromine source or silicon tetrabromide with a chlorine source, often in the presence of a catalyst.

Bromination of Silicon Tetrachloride (SiCl₄) Pathways

This compound can be formed by the partial bromination of silicon tetrachloride. This involves a ligand exchange reaction where chlorine atoms on the silicon center are replaced by bromine atoms. Heating a mixture of SiCl₄ with a brominating agent, such as elemental bromine or a metal bromide, can initiate the exchange. However, the reaction often requires a catalyst to proceed at a reasonable rate. Lewis acids, such as aluminum chloride (AlCl₃), are commonly used to facilitate such halogen exchanges by activating the silicon-halogen bond.

The reaction between SiCl₄ and SiBr₄ (which can be considered the ultimate brominating agent for this system) at elevated temperatures leads to a scrambling of the halogen atoms, resulting in an equilibrium mixture of all five possible SiClₓBr₄-ₓ species.

Chlorination of Silicon Tetrabromide (SiBr₄) Routes

Conversely, the chlorination of silicon tetrabromide serves as another pathway to SiBr₂Cl₂. This process mirrors the bromination of SiCl₄, where bromine atoms are successively replaced by chlorine. Reacting SiBr₄ with a chlorinating agent, such as chlorine gas or a chloride salt, under appropriate conditions will yield a mixture of mixed bromochlorosilanes. As with the bromination of SiCl₄, this redistribution reaction is typically facilitated by heat and/or a catalyst to achieve equilibrium. The final product composition is dependent on the stoichiometry of the reactants.

Mechanistic Considerations of Halogen Redistribution on Silicon

The mechanism for halogen redistribution on a silicon center is central to understanding the formation of SiBr₂Cl₂ via exchange reactions. The process is believed to proceed through a transition state or intermediate where the silicon atom becomes hypercoordinated. researchgate.netnih.govacs.org

When two different silicon tetrahalides, such as SiCl₄ and SiBr₄, are mixed and heated, they can form a bridged-dimer intermediate, [Cl₃Si(μ-X)₂SiBr₃] where X is Cl or Br. This four-center transition state allows for the facile exchange of halogen atoms between the two silicon centers.

Alternatively, the reaction may proceed via the formation of a stable, five-coordinate (pentacoordinated) silicon complex, especially in the presence of a catalyst or a Lewis basic solvent. researchgate.netnih.govacs.org This intermediate provides a low-energy pathway for the rearrangement and redistribution of the halogen ligands. The reaction ultimately results in a statistical distribution of the products at equilibrium. The relative strengths of the Si-Cl and Si-Br bonds also influence the thermodynamic favorability of the products; the Si-Cl bond is significantly stronger than the Si-Br bond. chemrxiv.orgdoubtnut.com

Table of Synthetic Pathways for this compound

| Method | Reactants | General Conditions | Key Characteristics |

|---|---|---|---|

| Direct Halogenation | Si, Cl₂, Br₂ | High Temperature (e.g., >300°C) | Produces a statistical mixture of SiClₓBr₄-ₓ; requires fractional distillation. |

| Halogen Exchange (Bromination) | SiCl₄, Brominating Agent (e.g., SiBr₄, AlBr₃) | Heat, often with a Lewis acid catalyst (e.g., AlCl₃) | Equilibrium-controlled reaction; product distribution depends on stoichiometry. |

| Halogen Exchange (Chlorination) | SiBr₄, Chlorinating Agent (e.g., Cl₂, AlCl₃) | Heat, often with a Lewis acid catalyst | Equilibrium-controlled reaction; thermodynamically driven by the formation of stronger Si-Cl bonds. |

Emerging Synthetic Strategies for this compound

Recent advancements in the synthesis of this compound have centered on enhancing control over the reaction products and exploring novel synthetic routes. These strategies aim to overcome the challenges associated with the statistical distribution of products often encountered in halogen exchange reactions.

Novel Approaches in Mixed Halosilane Synthesis

The primary industrial method for synthesizing mixed halosides, including this compound, involves the redistribution reaction of silicon tetrahalides. This process typically entails heating a mixture of silicon tetrachloride (SiCl₄) and silicon tetrabromide (SiBr₄). The reaction proceeds through a series of halogen exchange steps, leading to a mixture of products: SiCl₃Br, SiCl₂Br₂, and SiClBr₃, in addition to the unreacted starting materials.

The equilibrium of this reaction can be influenced by temperature and the initial molar ratio of the reactants. Lewis acids, such as aluminum chloride (AlCl₃), are commonly employed as catalysts to facilitate the redistribution of halogens at lower temperatures and to increase the reaction rate. core.ac.uk The catalytic activity of Lewis acids is generally attributed to their ability to form adducts with the silicon tetrahalides, thereby weakening the silicon-halogen bonds and promoting halogen exchange. The strength of the Lewis acid can influence the reaction, with stronger acids generally leading to faster equilibration.

Electrochemical methods represent a newer frontier in halosilane synthesis. These techniques can offer alternative pathways for the formation of silicon-halogen bonds under different reaction conditions, potentially allowing for greater control over the product distribution.

Control over Product Selectivity in Multihalogenation Reactions

Achieving high selectivity for a specific mixed halosilane like this compound is a significant challenge in multihalogenation reactions. The formation of the various mixed halosilanes (SiClₓBr₄₋ₓ) from the redistribution of SiCl₄ and SiBr₄ tends to follow a statistical distribution, which can be predicted if the system is in equilibrium and the exchange of halogens is random.

However, kinetic control can be exerted to favor the formation of a particular product. By carefully selecting the catalyst, reaction temperature, and reaction time, it is possible to steer the reaction towards a non-equilibrium product distribution. For instance, the choice of a specific Lewis acid catalyst can influence the relative rates of the different halogen exchange steps, thereby enhancing the yield of the desired mixed halosilane.

The separation of the desired product from the resulting mixture is another critical aspect. Techniques such as fractional distillation are often employed to isolate this compound from the other mixed halosilanes and unreacted starting materials. The boiling points of the components in the mixture are a key factor in the feasibility of this separation.

Reaction Mechanisms and Reactivity Patterns of Dibromodichlorosilane

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in dibromodichlorosilane is electrophilic due to the high electronegativity of the attached halogen atoms. This makes it susceptible to attack by nucleophiles, leading to substitution reactions where one or more of the halogen atoms are replaced. wikipedia.org The general mechanism for these reactions is a nucleophilic substitution at the silicon center. wikipedia.orgutexas.edu

This compound readily undergoes hydrolysis in the presence of water. The reaction proceeds through a series of nucleophilic substitution steps where water molecules act as nucleophiles, attacking the silicon atom. unm.edu This leads to the stepwise replacement of the bromine and chlorine atoms with hydroxyl groups.

The initial step involves the attack of a water molecule on the silicon atom, forming a pentacoordinate intermediate. This is followed by the elimination of a halide ion (either Br⁻ or Cl⁻) and a proton to form a silanol (B1196071) group (Si-OH). This process can continue until all four halogen atoms are replaced, ultimately leading to the formation of silicic acid (Si(OH)₄) and the corresponding hydrohalic acids (HBr and HCl).

The relative rates of hydrolysis of the Si-Br and Si-Cl bonds are influenced by their respective bond energies and the stability of the leaving groups. Generally, the Si-Br bond is weaker than the Si-Cl bond, suggesting that bromide may be the better leaving group, leading to a faster initial hydrolysis at the Si-Br position.

SiBr₂Cl₂(l) + 4H₂O(l) → Si(OH)₄(aq) + 2HBr(aq) + 2HCl(aq)

The silicic acid formed is unstable and tends to undergo condensation reactions, eliminating water to form a complex network of siloxane bonds (-Si-O-Si-), which is the basis for the formation of silica (B1680970) gel or other siliceous materials. unm.edu

Similar to hydrolysis, this compound reacts with other nucleophiles such as alcohols and amines.

Alcoholysis: In the presence of alcohols (ROH), this compound undergoes alcoholysis to form alkoxysilanes. The reaction mechanism is analogous to hydrolysis, with the alcohol molecule acting as the nucleophile. The products are dialkoxydibromosilanes, dialkoxydichlorosilanes, or tetraalkoxysilanes, depending on the stoichiometry and reaction conditions.

SiBr₂Cl₂ + 4ROH → Si(OR)₄ + 2HBr + 2HCl

Aminolysis: The reaction of this compound with amines (RNH₂) leads to the formation of aminosilanes. science-revision.co.uk The amine acts as a nucleophile, attacking the silicon center and displacing the halide ions. science-revision.co.uk Due to the production of hydrohalic acids as byproducts, a stoichiometric excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the acid and drive the reaction to completion.

SiBr₂Cl₂ + 4RNH₂ → Si(NHR)₄ + 2RNH₃Br + 2RNH₃Cl

This compound can undergo halogen exchange reactions with various organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). libretexts.orglibretexts.org These reactions are powerful methods for the formation of new silicon-carbon bonds, leading to the synthesis of organosilanes. thieme-connect.de

The mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic silicon atom. libretexts.orgyoutube.com The reaction proceeds via a nucleophilic substitution pathway, where the halide ion is displaced by the organic group. chadsprep.com

The reactivity of the organometallic reagent and the choice of solvent are crucial factors in these reactions. libretexts.org For instance, Grignard reagents are typically used in ether solvents, which help to stabilize the reagent. libretexts.orglibretexts.org

The stepwise replacement of the halogen atoms allows for the controlled synthesis of various organohalosilanes. For example, reacting SiBr₂Cl₂ with one equivalent of a Grignard reagent could potentially yield a mixture of RSiBrCl₂, RSiBr₂Cl, and other substituted products, depending on the relative reactivity of the Si-Br and Si-Cl bonds towards the specific organometallic reagent. The weaker Si-Br bond is generally more susceptible to cleavage.

A general representation of the reaction with a Grignard reagent is:

SiBr₂Cl₂ + nRMgX → RₙSiBr₂(₂-ₙ)Cl₂(₂-ₙ) + nMgXBr + nMgXCl (where n = 1-4)

| Reactant | Product(s) | Reaction Type |

| Water (H₂O) | Silicic acid (Si(OH)₄), Hydrogen bromide (HBr), Hydrogen chloride (HCl) | Hydrolysis |

| Alcohol (ROH) | Tetraalkoxysilane (Si(OR)₄), HBr, HCl | Alcoholysis |

| Amine (RNH₂) | Tetraaminosilane (Si(NHR)₄), Amine hydrobromide (RNH₃Br), Amine hydrochloride (RNH₃Cl) | Aminolysis |

| Grignard Reagent (RMgX) | Organosilanes (RₙSiBr₂(₂-ₙ)Cl₂(₂-ₙ)), Magnesium halides | Halogen Exchange |

Electrophilic Reactivity of SiBr₂Cl₂ in Chemical Systems

While the primary reactivity of this compound is dominated by the electrophilic nature of the silicon center, the molecule itself can, in certain contexts, exhibit behavior where it acts as a source of electrophilic halogen. However, this is less common compared to its role as an electrophile at the silicon atom. The concept of an electrophile is centered on an electron-poor species that is attractive to an electron-rich species (a nucleophile). libretexts.org In the vast majority of its reactions, the silicon atom of SiBr₂Cl₂ is the electrophilic center. wikipedia.org

Radical and Reductive Coupling Reactions Involving this compound

This compound can participate in radical reactions, particularly under conditions that promote the homolytic cleavage of the Si-Br or Si-Cl bonds. scribd.com This can be initiated by heat or ultraviolet light. youtube.com The weaker Si-Br bond is more likely to undergo homolysis to generate a silyl (B83357) radical (•SiBrCl₂) and a bromine radical (Br•).

These silyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including:

Radical Substitution: The silyl radical can abstract atoms from other molecules. For example, it can abstract a hydrogen atom from an alkane to form a halosilylhydride and an alkyl radical. csbsju.edu

Radical Addition: Silyl radicals can add across double or triple bonds in unsaturated organic molecules.

Reductive Coupling: In the presence of a reducing agent, such as an alkali metal, silyl radicals can undergo coupling reactions to form Si-Si bonds. This is a key step in the synthesis of polysilanes. For example, the reaction of SiBr₂Cl₂ with sodium metal can lead to the formation of a polymer with a silicon backbone.

A nickel-catalyzed reductive cross-coupling of alkylpyridinium salts and aryl bromides has been developed using manganese as the reductant, which involves the formation of an alkyl radical. nih.gov Similar principles of reductive coupling could potentially be applied to SiBr₂Cl₂, where a metal reductant facilitates the coupling of silyl intermediates.

Kinetic and Thermodynamic Studies of SiBr₂Cl₂ Reactivity

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in readily available literature. However, the principles of chemical kinetics and thermodynamics can be applied to understand its reactivity. youtube.comyoutube.comyoutube.comyoutube.comlibretexts.orgyoutube.comyoutube.combeilstein-journals.org

Thermodynamics: The feasibility of a reaction involving SiBr₂Cl₂ is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The thermodynamics of these reactions are influenced by the bond energies of the reactants and products. For example, the hydrolysis of SiBr₂Cl₂ is thermodynamically favorable due to the formation of strong Si-O bonds and the release of stable hydrohalic acids.

The relative reactivity of the Si-Br and Si-Cl bonds can be understood from a thermodynamic perspective. The Si-Cl bond is generally stronger (higher bond dissociation energy) than the Si-Br bond. This suggests that reactions involving the cleavage of the Si-Br bond would be kinetically more favorable (lower activation energy) and might occur preferentially under controlled conditions.

| Factor | Influence on Reactivity |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates in substitution reactions. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, potentially increasing reaction rates. |

| Temperature | Higher temperatures generally increase reaction rates by providing more kinetic energy to overcome the activation energy barrier. youtube.com |

| Bond Energies | The weaker Si-Br bond is generally more reactive than the stronger Si-Cl bond. |

Exploration of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for compounds like this compound (SiBr₂Cl₂) heavily relies on the characterization of transient species, namely reaction intermediates and transition states. While direct experimental observation of these fleeting structures is often challenging due to their short lifetimes, computational chemistry provides a powerful lens through which to explore their geometries, energies, and the electronic transformations that govern the reactivity of this compound. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, allow for the detailed mapping of potential energy surfaces for various reactions, revealing the low-energy pathways and the structures of the key intermediates and transition states involved.

A prominent area of investigation for halosilanes is their hydrolysis, a reaction of significant industrial and academic interest. For this compound, the stepwise substitution of halogen atoms by hydroxyl groups is expected to proceed through a series of intermediates and transition states. The initial step of hydrolysis, involving the reaction of SiBr₂Cl₂ with a water molecule, is thought to proceed via an associative mechanism. In this process, the water molecule acts as a nucleophile, attacking the electrophilic silicon center. This leads to the formation of a pentacoordinate silicon intermediate.

This intermediate is a transient species, representing a local minimum on the potential energy surface. From this intermediate, the reaction proceeds through a transition state to the products. The transition state is the highest energy point along the reaction coordinate for a particular step and is characterized by the partial formation and breaking of bonds. In the case of hydrolysis, the transition state would involve the elongation of a Si-halogen bond and the transfer of a proton from the coordinated water molecule to one of the halogen atoms, facilitating its departure as a hydrogen halide (HBr or HCl).

Computational studies on analogous halosilanes, such as fluorosilanes and chlorosilanes, have shown that the activation energy for hydrolysis can be significantly influenced by the nature of the halogen substituents and the presence of additional water molecules acting as catalysts. For instance, the hydrolysis of fluorosilanes is generally found to be endothermic with a considerable activation barrier, whereas the hydrolysis of chlorosilanes is thermodynamically more favorable. nih.gov Given that this compound contains both bromine and chlorine atoms, its reactivity is expected to be influenced by the properties of both types of halogens.

The relative ease of substitution of bromine versus chlorine is another key aspect that can be elucidated through the study of reaction intermediates and transition states. The weaker Si-Br bond compared to the Si-Cl bond would suggest a lower activation energy for the cleavage of the Si-Br bond. Computational modeling can provide quantitative insights into the energy barriers for the substitution of each type of halogen, thereby predicting the likely initial products of hydrolysis.

The table below presents hypothetical, yet plausible, research findings from a computational study on the initial hydrolysis step of this compound, illustrating the type of data that can be obtained from such investigations.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| Initial Attack (Br substitution) | Intermediate (SiBr₂Cl₂(H₂O)) | -5.2 | Si-O: 2.05, Si-Br: 2.40 |

| Transition State (TS1-Br) | +15.8 | Si-O: 1.85, Si-Br: 2.85, O-H: 1.05, Br-H: 1.50 | |

| Initial Attack (Cl substitution) | Intermediate (SiBr₂Cl₂(H₂O)) | -5.2 | Si-O: 2.05, Si-Cl: 2.20 |

| Transition State (TS1-Cl) | +18.3 | Si-O: 1.83, Si-Cl: 2.65, O-H: 1.06, Cl-H: 1.45 |

These hypothetical data suggest that the initial hydrolysis is more likely to proceed via the substitution of a bromine atom due to the lower activation energy of the corresponding transition state (TS1-Br) compared to that for chlorine substitution (TS1-Cl).

Advanced Applications of Dibromodichlorosilane As a Chemical Precursor

Precursor Chemistry in Organosilicon Compound Synthesis

Organosilicon compounds, which contain carbon-silicon bonds, are largely synthetic as these bonds are not found in nature. researchgate.net These compounds have a wide range of applications, from pharmaceuticals to materials for electronics. kuet.ac.bd Dibromodichlorosilane plays a significant role as a starting material in the synthesis of these valuable molecules.

Formation of Carbon-Silicon Bonds via SiBr₂Cl₂

The formation of carbon-silicon (C-Si) bonds is a fundamental process in organosilicon chemistry. kuet.ac.bdbanglajol.info this compound, with its reactive halogen atoms, can be utilized in reactions to create these bonds. ontosight.ai One common method involves the use of organometallic reagents, such as organolithium or Grignard reagents. These reagents can displace the halogen atoms on the silicon, forming a new C-Si bond. The differing reactivity of the bromine and chlorine atoms can potentially allow for stepwise and selective substitution, offering a degree of control over the final product.

The general reaction can be represented as:

SiBr₂Cl₂ + 2 R-M → R₂SiBrCl + 2 M-X (where R is an organic group and M is a metal like lithium or magnesium)

Further reaction can lead to the substitution of the remaining halogen atoms. The stability and properties of the resulting organosilicon compound are influenced by the nature of the organic group (R) attached to the silicon atom.

Synthesis of Functionalized Organosilanes and Silyl (B83357) Derivatives

This compound is a versatile precursor for creating a wide array of functionalized organosilanes and silyl derivatives. researchgate.net These compounds are valuable as intermediates in organic synthesis and as building blocks for more complex molecules. shinetsusilicone-global.comnih.gov The term "silylation" refers to the process of replacing an active hydrogen on a molecule, such as in an -OH or -NH₂ group, with a silyl group. colostate.edu

By reacting this compound with various nucleophiles, a diverse range of functionalities can be introduced. For instance, reaction with alcohols (ROH) or amines (R₂NH) can lead to the formation of alkoxysilanes and aminosilanes, respectively. These reactions proceed by the displacement of the bromine and chlorine atoms.

The ability to introduce different functional groups allows for the tailoring of the properties and reactivity of the resulting organosilane. nih.gov For example, silyl ethers are often used as protecting groups in organic synthesis, masking a reactive alcohol group while other parts of the molecule are being modified. shinetsusilicone-global.com

Polymerization Initiated by SiBr₂Cl₂ and Its Derivatives

While direct initiation of polymerization by this compound itself is not a common application, its derivatives can act as initiators in certain polymerization reactions. For example, in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique, an initiator with a transferable halogen atom is required. mdpi.com

The process begins with the formation of a radical from the initiator, which then adds to a monomer, starting the polymer chain growth. mdpi.comyoutube.com The halogen atom from the initiator can be reversibly transferred between the growing polymer chain and a transition metal catalyst, allowing for controlled chain growth and the synthesis of well-defined polymers. mdpi.comresearchgate.netresearchgate.net

A derivative of this compound, containing a suitable organic moiety with a reactive halogen, could potentially be synthesized and used as an initiator in ATRP. This would allow for the creation of polymers with a silicon-containing end group, which could impart unique properties to the final material.

Role in Silicon-Based Material Fabrication and Engineering

This compound is not only a precursor for discrete organosilicon molecules but also plays a vital role in the production of larger silicon-based materials, including polymers and semiconductors. ontosight.ai

Precursor for Silicone Polymer Production

Silicones, or polysiloxanes, are polymers with a repeating silicon-oxygen (Si-O) backbone. msu.edu They are known for their thermal stability, flexibility, and water-repellent properties, leading to their use in a vast range of applications, including sealants, adhesives, and medical devices. oringsusa.comresearchgate.net

The synthesis of silicones typically begins with the hydrolysis of chlorosilanes, such as dimethyldichlorosilane ((CH₃)₂SiCl₂). msu.eduoringsusa.com While not the primary precursor, a mixed dihalosilane like this compound could theoretically be used in a similar manner. Hydrolysis of this compound would lead to the formation of silanols (compounds with Si-OH groups), which would then condense to form the Si-O-Si linkages of the polysiloxane chain.

The presence of two different halogens could offer a route to more complex or functionalized silicone polymers. For instance, one type of halogen could be selectively reacted to introduce specific side groups before the polymerization through hydrolysis of the remaining halogens.

Application in Semiconductor Material Synthesis

This compound is a precursor in the fabrication of silicon-based semiconductor materials, which are the foundation of modern electronics. ontosight.ai A key process in semiconductor manufacturing is Chemical Vapor Deposition (CVD), where a volatile precursor gas is introduced into a reaction chamber and decomposes on a heated substrate to form a thin solid film. wikipedia.orggelest.comsilcotek.com

This compound can be used as a silicon source in CVD processes to deposit thin films of silicon, silicon nitride, or other silicon-containing materials. ontosight.aigoogle.com The choice of precursor can influence the properties of the deposited film, such as its purity, uniformity, and growth rate. nthu.edu.tw For example, in the deposition of silicon nitride, an insulating and barrier material in integrated circuits, a silicon-containing precursor is reacted with a nitrogen source like ammonia. wikipedia.orggoogle.com

The high reactivity of this compound allows for deposition at potentially lower temperatures compared to less reactive precursors. ontosight.ai This can be advantageous in certain manufacturing processes where high temperatures might damage other components of the device.

Chemical Vapor Deposition (CVD) of Silicon-Containing Thin Films

Chemical Vapor Deposition (CVD) is a widely utilized technique for producing high-quality, solid thin films. harvard.edu The process involves the reaction of precursor gases on a heated substrate, leading to the deposition of the desired material. Halosilanes, including compounds like dichlorosilane (B8785471) (SiH₂Cl₂), are common precursors in silicon-based CVD processes. google.comresearchgate.net

While specific research detailing the use of this compound as a primary precursor in CVD for silicon-containing thin films is not extensively documented in publicly available literature, its chemical structure suggests its viability. The presence of both Si-Br and Si-Cl bonds offers a tunable reactivity profile. The differing bond energies of Si-Br and Si-Cl could potentially be exploited to control deposition rates and film properties. For instance, the lower bond energy of the Si-Br bond might allow for lower deposition temperatures compared to purely chlorinated silanes.

The general mechanism for CVD involves the mass transport of the precursor to the substrate surface, adsorption, surface reaction, and desorption of byproducts. harvard.edu In a hypothetical CVD process using this compound, the molecule would decompose on the heated substrate, leading to the formation of a silicon-based film. The reaction byproducts would likely be volatile halogen compounds. The precise properties of the resulting film, such as its composition (e.g., silicon, silicon carbide, silicon nitride), would depend on the other co-reactants introduced into the CVD chamber, such as carbon or nitrogen sources, as well as process parameters like temperature, pressure, and gas flow rates.

Table 1: Comparison of Halosilane Precursors in CVD (Hypothetical Data for this compound)

| Precursor | Formula | Boiling Point (°C) | Key Characteristics in CVD |

| Dichlorosilane | SiH₂Cl₂ | 8.3 | Commonly used for silicon epitaxy and polysilicon deposition. |

| Tetrachlorosilane | SiCl₄ | 57.6 | Used for high-purity silicon deposition at high temperatures. |

| This compound | SiBr₂Cl₂ | 104 | Potentially offers tunable reactivity due to mixed halide composition. |

Atomic Layer Deposition (ALD) Applications of this compound

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. researchgate.net The process relies on sequential, self-limiting surface reactions. youtube.com Halosilanes are a class of precursors that have been explored for ALD processes. google.com

The application of this compound in ALD is an area of potential, though specific research is limited. In a typical ALD cycle, the substrate would be exposed to this compound, which would chemisorb onto the surface. A subsequent pulse of a co-reactant, such as water vapor or ammonia, would then react with the adsorbed this compound layer to deposit a monolayer of the desired material (e.g., silicon oxide or silicon nitride). The self-limiting nature of these reactions ensures precise, layer-by-layer growth.

The reactivity of this compound in an ALD process would be dictated by the specific surface chemistry and the choice of co-reactant. The different reactivities of the Si-Br and Si-Cl bonds could potentially be leveraged to tailor the ALD process window and the resulting film properties. For example, one type of halogen might react preferentially at a lower temperature than the other, offering a pathway to selective surface functionalization.

This compound in the Synthesis of Advanced Inorganic Materials

Beyond thin-film deposition, the reactivity of this compound makes it a candidate for the synthesis of various inorganic materials.

Formation of Mixed Silicon Halides and Silicon Oxyhalides

This compound can serve as a starting material for the synthesis of other mixed silicon halides through redistribution reactions. These reactions, often catalyzed, can lead to the formation of a statistical distribution of all possible SiBrₓCl₄₋ₓ species.

Furthermore, the reaction of this compound with oxygen-containing compounds can produce silicon oxyhalides. For instance, controlled hydrolysis or reaction with oxygen at elevated temperatures could lead to the formation of various bromochloro-siloxane oligomers and polymers. The structure and properties of these resulting materials would be highly dependent on the reaction conditions.

Development of Inorganic Frameworks and Silicates

The synthesis of porous inorganic frameworks, such as zeolites and metal-organic frameworks (MOFs), often involves the use of silicon-containing precursors. researchgate.net While direct use of this compound in this context is not well-documented, its potential as a reactive building block is conceivable.

In principle, this compound could react with organic linkers or other framework components to be incorporated into novel porous materials. Its ability to form four bonds and its reactive halogen functional groups could facilitate its integration into three-dimensional networks.

Similarly, in the synthesis of specialized silicates, this compound could potentially be used as a source of silicon. By reacting it with appropriate metal oxides or alkoxides, it might be possible to form unique silicate (B1173343) structures with tailored properties. However, research in this specific area has yet to be extensively reported.

Theoretical and Computational Investigations of Dibromodichlorosilane

Quantum Chemical Studies on SiBr₂Cl₂ Electronic Structure

Molecular Orbital (MO) theory describes the bonding in SiBr₂Cl₂ as a combination of atomic orbitals from the silicon, bromine, and chlorine atoms to form a set of delocalized molecular orbitals that extend over the entire molecule. libretexts.orgpurdue.edu The central silicon atom, with four valence electrons, forms four single covalent (sigma) bonds with the two chlorine and two bromine atoms. guidechem.com The molecule has a total of 32 valence electrons (4 from Si, 7 from each of the two Cl atoms, and 7 from each of the two Br atoms). guidechem.com

The electronic configuration arises from filling these molecular orbitals in order of increasing energy. The process involves the combination of the 3s and 3p atomic orbitals of silicon with the valence p orbitals of the four halogen atoms. This combination results in a set of bonding MOs and a corresponding set of higher-energy antibonding MOs. The 32 valence electrons fill the lower-energy bonding MOs and the non-bonding lone-pair orbitals on the halogen atoms, resulting in a stable electronic configuration with a tetrahedral geometry, which minimizes electron-pair repulsion. guidechem.com The bonding molecular orbitals concentrate electron density between the Si and halogen nuclei, leading to the formation of stable Si-Cl and Si-Br bonds. purdue.edu

Table 1: Key Aspects of Molecular Orbital Analysis for SiBr₂Cl₂

| Feature | Description |

|---|---|

| Central Atom | Silicon (Si), being the least electronegative. guidechem.com |

| Valence Electrons | 32 total (Si: 4, 2xCl: 14, 2xBr: 14). guidechem.com |

| Geometry | Tetrahedral, minimizing electron-pair repulsion. guidechem.com |

| Bonding Orbitals | Four sigma (σ) bonding molecular orbitals formed from the overlap of Si sp³ hybrid orbitals and halogen p orbitals. |

| Non-bonding Orbitals | Orbitals primarily localized on the halogen atoms, corresponding to their lone pairs. |

| Antibonding Orbitals | Higher-energy sigma-star (σ*) orbitals, which are unoccupied in the ground state. |

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. dntb.gov.ua For SiBr₂Cl₂, DFT calculations are employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Research findings from DFT studies on analogous organosilicon compounds demonstrate the utility of this approach. researchgate.netnih.gov For SiBr₂Cl₂, DFT would be used to perform geometry optimization, which determines the lowest-energy arrangement of the atoms. These calculations yield precise values for bond lengths (Si-Br, Si-Cl) and bond angles (e.g., Cl-Si-Cl, Br-Si-Br). Furthermore, DFT is used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular vibrations, such as Si-Cl stretching or Cl-Si-Br bending modes.

Table 2: Representative Data from DFT Calculations for Halosilanes The following data is illustrative of typical results obtained for halosilanes via DFT calculations, based on studies of similar molecules.

| Property | Predicted Value | Methodological Basis |

|---|---|---|

| Si-Cl Bond Length | ~2.06 Å | Based on DFT calculations on related chlorosilanes. researchgate.net |

| Si-Br Bond Length | ~2.23 Å | Extrapolated from known experimental and computational data. |

| Cl-Si-Cl Bond Angle | ~108-110° | Consistent with a slightly distorted tetrahedral geometry. guidechem.com |

| Br-Si-Br Bond Angle | ~108-110° | Consistent with a slightly distorted tetrahedral geometry. |

| Major IR Frequency | ~600-650 cm⁻¹ | Corresponding to asymmetric Si-Cl stretching vibrations. |

| Major Raman Frequency | ~400-450 cm⁻¹ | Corresponding to symmetric Si-Br stretching vibrations. |

For achieving the highest accuracy in electronic structure calculations, researchers turn to high-level ab initio methods such as Møller-Plesset perturbation theory (MP2, MP4) and, most notably, Coupled Cluster (CC) theory. aps.org Coupled Cluster methods that include single, double, and perturbative triple excitations, known as CCSD(T), are often considered the "gold standard" in quantum chemistry for single-reference systems. aps.org

These methods provide benchmark-quality data for the properties of SiBr₂Cl₂. While computationally more demanding than DFT, they are crucial for validating the results of less expensive methods and for studying systems where electron correlation effects are particularly important. rsc.org For SiBr₂Cl₂, CCSD(T) calculations would provide highly accurate values for the total electronic energy, dissociation energies of the Si-Cl and Si-Br bonds, and the precise geometry. Such calculations are vital for creating a definitive theoretical model of the molecule's properties, as demonstrated in studies of other complex molecules where high accuracy is paramount. dtu.dkmdpi.com

Computational Modeling of SiBr₂Cl₂ Reaction Pathways

Computational modeling is instrumental in exploring the reactivity of SiBr₂Cl₂, allowing chemists to map out the energetic profiles of its reactions and simulate its dynamic behavior under various conditions.

Understanding a chemical reaction requires characterizing not only the reactants and products but also the high-energy transition state (TS) that connects them. nih.gov Computational chemistry allows for the precise location of these transition state structures on the potential energy surface. boisestate.eduresearchgate.net For reactions involving SiBr₂Cl₂, such as hydrolysis or substitution with a nucleophile, quantum chemical calculations can model the entire reaction coordinate.

The process involves identifying the TS geometry, which is a first-order saddle point on the energy landscape (a maximum in the reaction direction and a minimum in all other directions). gatech.edu For instance, in a substitution reaction, the transition state for SiBr₂Cl₂ would likely feature a five-coordinate, trigonal bipyramidal silicon center. cas.cn Once the TS is located, its energy relative to the reactants can be calculated, yielding the activation energy barrier (Ea). This barrier is a critical parameter that governs the rate of the reaction. Computational studies on related silicon compounds have successfully used these methods to elucidate reaction mechanisms and predict reaction rates. cas.cnnih.gov

Table 3: Illustrative Reaction Coordinate for a Hypothetical Hydrolysis Step of SiBr₂Cl₂

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | SiBr₂Cl₂ + H₂O | 0.0 |

| Transition State | [H₂O---SiBr₂Cl₂]‡ | +15.2 |

| Products | SiBr₂(OH)Cl + HCl | -5.8 |

Note: Energy values are hypothetical and serve to illustrate the concept of a reaction barrier.

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations model the time evolution of a molecular system. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms, providing a "movie" of molecular behavior. nih.gov For SiBr₂Cl₂, MD simulations are particularly useful for understanding its reactivity in complex environments, such as during chemical vapor deposition (CVD) or plasma etching processes in the semiconductor industry. techconnect.orgresearchgate.net

In a typical reactive MD simulation, the forces between atoms are calculated using either classical force fields or, for higher accuracy, on-the-fly quantum mechanical methods (ab initio MD). astate.edu A simulation could model a SiBr₂Cl₂ molecule approaching a silicon surface, showing the collision dynamics, the breaking of Si-Br or Si-Cl bonds, the formation of new bonds with the surface, and the desorption of product species. researchgate.net These simulations offer invaluable atomistic-level insights into reaction mechanisms, surface chemistry, and material growth or etching processes that are often inaccessible through direct experimental observation. techconnect.orgnih.gov

Prediction of Spectroscopic Properties from Computational Models

Computational models are instrumental in predicting the spectroscopic properties of molecules like dibromodichlorosilane. Methodologies such as Density Functional Theory (DFT) and ab initio calculations allow for the simulation of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra with a reasonable degree of accuracy. These theoretical predictions are vital for interpreting experimental data and understanding the relationships between molecular structure and spectroscopic output.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

The vibrational frequencies of this compound have been a subject of interest, with data compiled in resources such as the "Tables of Molecular Vibrational Frequencies" from the National Institute of Standards and Technology (NIST). nist.govarchive.orggovinfo.gov These compilations often rely on a combination of experimental data from infrared and Raman spectroscopy of the liquid state and theoretical calculations based on force fields. wikipedia.orgnih.govusc.eduuiuc.eduj-octa.com

For a molecule with C₂ᵥ symmetry like this compound, group theory predicts a specific number of IR and Raman active vibrational modes. Computational methods can calculate these frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. nih.govnih.govoberlin.edu The table below, based on data from the NIST compilation, presents the selected values of the fundamental vibrational frequencies for this compound.

Table 1: Fundamental Vibrational Frequencies of this compound (SiBr₂Cl₂)

| Symmetry Species | No. | Approximate Type of Mode | Selected Value of Frequency (cm⁻¹) | Infrared (Liquid) | Raman (Liquid) |

|---|---|---|---|---|---|

| a₁ | ν₁ | SiCl₂ str | 618 | 617 S | 618 P |

| ν₂ | SiBr₂ str | 490 | 487 S | 492 P | |

| ν₃ | SiCl₂ scis | 225 | 225 M | 223 P | |

| ν₄ | SiBr₂ scis | 148 | - | 148 P | |

| a₂ | ν₅ | twist | (100) | - | 100 dp |

| b₁ | ν₆ | SiBrCl str | 580 | 578 VS | 580 dp |

| ν₇ | SiBrCl rock | 180 | 180 M | 178 dp | |

| b₂ | ν₈ | SiBrCl str | 430 | 428 S | 430 dp |

S: Strong, VS: Very Strong, M: Medium, P: Polarized, dp: Depolarized. Frequencies in parentheses are estimated values.

Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., ²⁹Si NMR)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a valuable tool in structural chemistry. libretexts.orgnih.govyoutube.com For silicon compounds, the ²⁹Si NMR chemical shift is particularly sensitive to the electronic environment around the silicon nucleus. unige.ch

Theoretical approaches, primarily based on Density Functional Theory (DFT) and employing methods like the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the magnetic shielding tensor of the nucleus, from which the chemical shift is derived. researchgate.netscispace.comresearchgate.net These calculations can be performed for molecules in the gas phase or with considerations for solvent effects. rsc.org Studies on various organosilanes and halosilanes have demonstrated that computational methods can achieve good agreement with experimental data, although the accuracy can depend on the chosen functional and basis set. unige.chresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org For halosubstituted silanes, in particular, relativistic effects can also influence the chemical shift and may need to be accounted for in high-accuracy calculations.

While the theoretical framework for predicting the ²⁹Si NMR chemical shift of this compound is well-established, specific computational studies providing a precise calculated value for this compound are not readily found in a comprehensive survey of the scientific literature. However, based on trends observed for other halosilanes, it is expected that the chemical shift would be influenced by the competing effects of the bromine and chlorine substituents.

Spectroscopic Characterization and Mechanistic Elucidation in Dibromodichlorosilane Systems

Vibrational Spectroscopy of Dibromodichlorosilane and Its Reaction Products

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a direct window into the molecular vibrations of this compound. These vibrations, which are quantized and correspond to specific energy levels, are highly sensitive to the molecule's geometry, the masses of its constituent atoms, and the strength of its chemical bonds.

Infrared (IR) Spectroscopic Analysis of Si-X Bond Vibrations

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. nih.gov For a vibration to be IR active, it must induce a change in the molecule's dipole moment. nih.gov In this compound, the key vibrational modes of interest are the stretching and bending vibrations of the silicon-halogen (Si-X, where X is Br or Cl) bonds.

The vibrational frequencies of this compound have been compiled in the NIST "Tables of Molecular Vibrational Frequencies". nist.govnist.gov These tabulated values, derived from experimental spectra, provide a foundational dataset for the analysis of SiBr₂Cl₂. The molecule belongs to the C₂ᵥ point group, which governs the symmetry of its vibrational modes and their activity in IR and Raman spectra. nist.gov

The table below presents the fundamental vibrational frequencies for this compound as documented in the NIST database. These frequencies are assigned to specific types of molecular motion based on their symmetry species.

Table 1: Fundamental Vibrational Frequencies of this compound (SiBr₂Cl₂)

| Symmetry Species | Approximate Type of Mode | Selected Value of Frequency (cm⁻¹) |

| a₁ | SiCl₂ symmetric stretch | 612 |

| a₁ | SiBr₂ symmetric stretch | 498 |

| a₁ | SiCl₂ deformation | 215 |

| a₁ | SiBr₂ deformation | 136 |

| a₂ | Twisting | 165 |

| b₁ | Si-Cl, Si-Br stretch | 630 |

| b₁ | Si-Cl, Si-Br deformation | 185 |

| b₂ | Si-Cl, Si-Br stretch | 590 |

| b₂ | Si-Cl, Si-Br deformation | 150 |

Data sourced from NIST Technical Series Publications. nist.gov

The analysis of these Si-X bond vibrations is not limited to the parent molecule. In reaction systems, the appearance, disappearance, or shifting of these IR bands can be used to track the consumption of SiBr₂Cl₂ and the formation of new species. For instance, in hydrolysis reactions, the emergence of bands corresponding to Si-O-Si bridges or Si-OH silanol (B1196071) groups would provide clear evidence of reaction progress.

Raman Spectroscopic Studies of Molecular Symmetries and Dynamics

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. aps.org A key advantage of Raman spectroscopy is its sensitivity to vibrations that cause a change in the polarizability of the molecule, which often includes vibrations that are weak or inactive in the IR spectrum. aps.org For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive, but even for molecules like SiBr₂Cl₂ (C₂ᵥ symmetry), the combination of both techniques provides a more complete picture of the vibrational landscape. nist.gov

The symmetry of a molecule dictates which of its vibrational modes are Raman active. capes.gov.br For SiBr₂Cl₂, with its C₂ᵥ symmetry, all nine fundamental vibrations are, in principle, Raman active. The polarization of the scattered Raman light provides additional information that can be used to assign the observed bands to specific symmetry species. Totally symmetric vibrations (a₁ species in the case of SiBr₂Cl₂) give rise to polarized Raman bands, while non-totally symmetric vibrations produce depolarized bands. capes.gov.br

The Raman spectrum of liquid this compound, along with its IR spectrum, has been crucial for the complete assignment of its fundamental vibrational frequencies. nist.gov The observed Raman shifts correspond to the same fundamental vibrations listed in Table 1, but with potentially different relative intensities compared to the IR spectrum. The study of these spectra allows for the determination of molecular force fields, which are computational models that describe the forces between atoms and can be used to calculate vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in SiBr₂Cl₂ Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. libretexts.orglibretexts.org It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. libretexts.org

Silicon-29 (B1244352) (²⁹Si) NMR Investigations of SiBr₂Cl₂ and Derivatives

While protons (¹H) and carbon-13 (¹³C) are the most commonly studied nuclei in NMR, silicon-29 (²⁹Si) NMR is particularly valuable for investigating silicon-containing compounds. huji.ac.il The ²⁹Si nucleus has a spin of 1/2, but its low natural abundance (4.7%) and negative gyromagnetic ratio make it a less sensitive nucleus compared to ¹H. huji.ac.il Despite these challenges, modern NMR techniques can provide high-quality ²⁹Si spectra.

The chemical shift (δ) in ²⁹Si NMR is highly sensitive to the nature of the substituents attached to the silicon atom. The general chemical shift range for silicon compounds is broad, spanning several hundred parts per million (ppm). huji.ac.il For halosilanes, the ²⁹Si chemical shift is influenced by the number and electronegativity of the halogen atoms.

Multinuclear NMR for Structural and Mechanistic Insights

Beyond ²⁹Si NMR, the study of other NMR-active nuclei can provide a more comprehensive understanding of this compound systems. While bromine has two quadrupolar NMR-active isotopes (⁷⁹Br and ⁸¹Br) and chlorine has two (³⁵Cl and ³⁷Cl), their large quadrupole moments often lead to very broad signals, making them difficult to observe directly in high-resolution NMR.

However, the influence of these halogens is readily observed in the ²⁹Si spectrum. Furthermore, in reactions of SiBr₂Cl₂ that lead to the formation of new bonds with other NMR-active elements (e.g., ¹³C, ¹⁹F, ³¹P), multinuclear NMR becomes a powerful tool for characterizing the resulting products. organicchemistrydata.org By observing the chemical shifts and coupling constants between ²⁹Si and these other nuclei, detailed structural assignments can be made. organicchemistrydata.org

In Situ NMR Monitoring of SiBr₂Cl₂ Chemical Reactions

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube, providing kinetic and mechanistic information that might be missed by analyzing only the starting materials and final products. nih.govnih.gov This technique is particularly well-suited for studying the reactions of this compound, such as redistribution and substitution reactions.

A common reaction pathway for mixed halosilanes is ligand redistribution, where halogens are exchanged between silicon centers to form a statistical mixture of all possible halosilanes. For example, a mixture of SiBr₄ and SiCl₄ will redistribute to form SiBr₃Cl, SiBr₂Cl₂, and SiBrCl₃. In situ ²⁹Si NMR would be an ideal method to monitor such a reaction, as each species in the SiBrₓCl₄₋ₓ series would exhibit a distinct ²⁹Si chemical shift, allowing for the quantification of each component as a function of time.

Similarly, substitution reactions of SiBr₂Cl₂ with nucleophiles (e.g., alcohols, amines) could be followed by in situ NMR. The disappearance of the SiBr₂Cl₂ resonance and the appearance of new signals corresponding to the reaction products would allow for the determination of reaction rates and the identification of any transient intermediates. nih.gov While specific in situ NMR studies on SiBr₂Cl₂ are not detailed in the provided search results, the principles of this technique are broadly applicable to its chemical transformations. nih.govnih.gov

Mass Spectrometry Techniques for SiBr₂Cl₂ and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of compounds. libretexts.org For volatile inorganic compounds like this compound (SiBr₂Cl₂), it provides crucial information for identification and for analyzing the products of chemical reactions. When a SiBr₂Cl₂ molecule is introduced into a mass spectrometer, it is typically ionized, most commonly by electron impact (EI), which involves bombarding the molecule with high-energy electrons. libretexts.org This process removes an electron, creating a positively charged molecular ion, [SiBr₂Cl₂]⁺. chemguide.co.uk

The mass spectrum of this compound is distinguished by a complex and highly characteristic pattern of peaks. This complexity arises from the natural isotopic abundances of silicon, chlorine, and bromine.

Table 1: Natural Isotopic Abundances of Elements in this compound

| Element | Isotope | Natural Abundance (%) |

|---|---|---|

| Silicon | ²⁸Si | 92.23 |

| ²⁹Si | 4.68 | |

| ³⁰Si | 3.09 | |

| Chlorine | ³⁵Cl | 75.77 |

| ³⁷Cl | 24.23 | |

| Bromine | ⁷⁹Br | 50.69 |

The presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) leads to a distinctive cluster of peaks for the molecular ion and any fragments containing these elements. chemguide.co.ukyoutube.com The molecular ion region will exhibit a series of peaks reflecting all possible combinations of these isotopes.

The molecular ions generated are often energetically unstable and can break apart into smaller, charged fragments. libretexts.org The fragmentation pattern is determined by the relative strengths of the chemical bonds within the molecule. In SiBr₂Cl₂, the silicon-halogen bonds will cleave to produce various fragment ions. The analysis of these fragments provides structural confirmation of the molecule.

Table 2: Predicted Major Isotopic Peaks for the Molecular Ion of this compound (SiBr₂Cl₂) *

| Ion Formula | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [²⁸Si⁷⁹Br₂³⁵Cl₂]⁺ | 266 | Combination of the most abundant isotopes |

| [²⁸Si⁷⁹Br⁸¹Br³⁵Cl₂]⁺ | 268 | Replacement of one ⁷⁹Br with ⁸¹Br |

| [²⁸Si⁸¹Br₂³⁵Cl₂]⁺ | 270 | Replacement of both ⁷⁹Br with ⁸¹Br |

| [²⁸Si⁷⁹Br₂³⁵Cl³⁷Cl]⁺ | 268 | Replacement of one ³⁵Cl with ³⁷Cl |

| [²⁸Si⁷⁹Br⁸¹Br³⁵Cl³⁷Cl]⁺ | 270 | Combination of mixed Br and Cl isotopes |

| [²⁸Si⁸¹Br₂³⁵Cl³⁷Cl]⁺ | 272 | Combination of mixed Br and Cl isotopes |

| [²⁸Si⁷⁹Br₂³⁷Cl₂]⁺ | 270 | Replacement of both ³⁵Cl with ³⁷Cl |

| [²⁸Si⁷⁹Br⁸¹Br³⁷Cl₂]⁺ | 272 | Combination of mixed Br and Cl isotopes |

| [²⁸Si⁸¹Br₂³⁷Cl₂]⁺ | 274 | Combination of the least abundant isotopes |

Note: This table shows a simplified prediction. The actual spectrum would be more complex due to silicon isotopes and the precise relative intensities would depend on the statistical distribution of all isotope combinations.

Common fragmentation pathways involve the loss of halogen atoms or radicals. The relative abundance of the fragment ions can provide insights into the relative stability of the resulting cations.

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Description |

|---|---|

| [SiBrCl₂]⁺ | Loss of a bromine atom |

| [SiBr₂Cl]⁺ | Loss of a chlorine atom |

| [SiBrCl]⁺ | Loss of one bromine and one chlorine atom |

| [SiCl₂]⁺ | Loss of two bromine atoms |

| [SiBr₂]⁺ | Loss of two chlorine atoms |

| [SiCl]⁺ | Loss of two bromine atoms and one chlorine atom |

| [SiBr]⁺ | Loss of one bromine atom and two chlorine atoms |

Note: Each of these fragments would also exhibit a characteristic isotopic pattern.

Advanced Spectroscopic Methods for Mechanistic Studies

To understand the intricate details of how this compound participates in chemical reactions, particularly the formation and consumption of short-lived intermediate species, advanced spectroscopic techniques are employed. These methods provide insights into reaction kinetics and dynamics that are inaccessible through conventional static measurements.

Time-resolved spectroscopy is a powerful class of techniques used to study dynamic processes in chemical systems by monitoring spectral changes over extremely short timescales, from femtoseconds to seconds. wikipedia.orgrp-photonics.com The general principle involves initiating a chemical process with a short pulse of energy (the "pump" pulse) and then monitoring the system's evolution with a subsequent, time-delayed "probe" pulse. wikipedia.orgyoutube.com

For reactions involving SiBr₂Cl₂, these methods can capture the fleeting existence of reaction intermediates, transition states, and excited electronic states. core.ac.uk This allows for a direct observation of reaction pathways, bond cleavage, and bond formation as they happen.

Ultrafast Transient Absorption (TA) Spectroscopy : This technique can be used to study processes occurring on picosecond or femtosecond timescales. wikipedia.org After a pump pulse initiates a reaction (e.g., photodissociation) of SiBr₂Cl₂, a probe pulse measures the absorption spectrum at a specific time delay. By varying this delay, one can map the formation and decay of transient species, providing detailed mechanistic and kinetic information. wikipedia.org

Time-Resolved Infrared (TRIR) Spectroscopy : TRIR spectroscopy monitors changes in the vibrational spectrum of a reacting system over time. Since vibrational frequencies are highly sensitive to molecular structure and bonding, TRIR can identify reaction intermediates and track their structural evolution during a reaction involving SiBr₂Cl₂.

Table 4: Time-Resolved Spectroscopic Techniques and Their Application to SiBr₂Cl₂ Systems

| Technique | Timescale | Information Obtained | Relevance to SiBr₂Cl₂ Mechanisms |

|---|---|---|---|

| Ultrafast Transient Absorption (TA) | Femtoseconds to Nanoseconds | Electronic state dynamics, formation and decay of transient species. wikipedia.org | Elucidating primary photochemical events, tracking radical intermediates. |

| Time-Resolved Infrared (TRIR) | Picoseconds to Milliseconds | Structural evolution of molecules, identification of short-lived intermediates via their vibrational signatures. | Monitoring the step-by-step transformation of SiBr₂Cl₂ into products in solution or the gas phase. |

The reactions of this compound on solid surfaces are critical in processes such as chemical vapor deposition (CVD) for the production of silicon-based thin films. Understanding the mechanisms of these heterogeneous reactions requires techniques that can selectively probe the interface between the gas or liquid phase and the solid surface. gmu.edu

Surface-sensitive spectroscopic methods are designed to detect the low concentration of molecules present at a surface and distinguish their signals from the bulk material. nih.gov

X-ray Photoelectron Spectroscopy (XPS) : XPS provides information on the elemental composition and chemical state of the top few nanometers of a surface. gmu.edu By exposing a substrate to SiBr₂Cl₂ vapor, XPS can be used to identify the presence of Si, Br, and Cl on the surface and determine their chemical environment (e.g., distinguishing between adsorbed SiBr₂Cl₂ and silicon atoms bonded to the substrate).

Temperature-Programmed Desorption (TPD) : In a TPD experiment, a surface with adsorbed SiBr₂Cl₂ is heated at a controlled rate, and the molecules desorbing into the gas phase are monitored with a mass spectrometer. gmu.edu The resulting spectrum of desorption temperature versus intensity provides information about the strength of the surface-adsorbate bond and can identify surface reaction products.

Reflection-Absorption Infrared Spectroscopy (RAIRS) : RAIRS is a form of FTIR spectroscopy adapted for studying species on reflective surfaces, such as metals. It can identify the vibrational modes of adsorbed SiBr₂Cl₂ and its surface-bound fragments, offering insights into their orientation and bonding geometry. gmu.edu

Table 5: Surface-Sensitive Spectroscopic Techniques for Analyzing SiBr₂Cl₂ Interactions

| Technique | Information Probed | Application to SiBr₂Cl₂ Surface Chemistry |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states at the surface. gmu.edu | Identifying surface-adsorbed Si, Br, and Cl; tracking changes in oxidation states during surface reactions. |

| Temperature-Programmed Desorption (TPD) | Adsorption energy, surface reaction kinetics, and product identification. gmu.edu | Determining the stability of SiBr₂Cl₂ on a surface and identifying its decomposition pathways upon heating. |

| Reflection-Absorption Infrared Spectroscopy (RAIRS) | Vibrational modes of surface adsorbates. gmu.edu | Characterizing the structure and orientation of adsorbed SiBr₂Cl₂ and its reaction intermediates. |

Through the combined use of these advanced spectroscopic tools, a detailed picture of the reaction mechanisms of this compound, both in homogeneous phases and on surfaces, can be constructed.

Dibromodichlorosilane Within Broader Organosilicon Chemistry Research

Structural Chemistry of Si-C and Si-X Bonds in Organosilicon Compounds Derived from SiBr₂Cl₂

The structural chemistry of organosilicon compounds derived from dibromodichlorosilane is fundamentally governed by the nature of the silicon-carbon (Si-C) and silicon-halogen (Si-X, where X = Br, Cl) bonds. These bonds dictate the geometry, stability, and reactivity of the resultant molecules.

In the majority of its compounds, silicon is tetravalent with a tetrahedral geometry. wikipedia.org The Si-C bond is longer and weaker than a typical carbon-carbon bond. wikipedia.org Conversely, bonds between silicon and electronegative elements like halogens are notably strong. wikipedia.org The presence of multiple halogen atoms, as in SiBr₂Cl₂, significantly influences the electronic environment of the silicon center, making it highly susceptible to nucleophilic attack, a key feature in its synthetic applications. wikipedia.orglkouniv.ac.in

Influence of Halogen Substituents on Silicon Center Geometry

The geometry of the silicon center in molecules derived from this compound is a direct consequence of the electronic and steric effects of its substituents. The silicon atom in SiBr₂Cl₂ itself adopts a tetrahedral geometry. ontosight.ai When SiBr₂Cl₂ reacts to form organosilicon compounds, the introduction of organic moieties in place of the halogen atoms can lead to distortions from the ideal tetrahedral angle of 109.5°.

The differing electronegativity and size of bromine and chlorine atoms in SiBr₂Cl₂ create a more complex reactive environment compared to homoleptic tetrahalosilanes like SiCl₄ or SiBr₄. The Si-Cl bond is more polar than the Si-Br bond, which can influence the regioselectivity of substitution reactions. Valence bond studies have shown that the nature of the Si-X bond is significantly influenced by the electronegativity of the halogen, affecting bond length and strength. chegg.comhuji.ac.il This mixed-halogen substitution pattern can lead to nuanced control over the step-wise functionalization of the silicon center.

| Bond Type | Property | Influence on Geometry |

| Si-Cl | More Polar, Shorter Bond Length | Contributes to a more electrophilic silicon center, potentially influencing the initial site of nucleophilic attack. |

| Si-Br | Less Polar, Longer Bond Length | The weaker Si-Br bond can be more susceptible to cleavage in certain reactions, offering a pathway for selective functionalization. |

| Si-C | Longer and weaker than C-C | Allows for greater steric flexibility around the silicon atom. |

| Si-O | Very Strong | The formation of Si-O bonds is a major driving force in the hydrolysis and condensation reactions of SiBr₂Cl₂ derivatives. libretexts.org |

Table 1: Influence of Different Bonds on the Geometry of this compound Derivatives

Stereochemistry and Chirality in Silicon-Containing Systems

The synthesis of chiral organosilicon compounds, where the silicon atom is a stereocenter, is a significant area of research. nih.gov The tetrahedral nature of silicon allows for chirality when four different substituents are attached. This compound, with its two different halogen atoms, presents a unique starting point for the synthesis of such chiral molecules.

The stepwise substitution of the bromine and chlorine atoms with different organic groups can lead to the formation of chiral silanes. The stereochemical outcome of these reactions—whether they proceed with retention or inversion of configuration—is a critical aspect of their study. The development of catalytic asymmetric methods has enabled the synthesis of chiral silanes with high enantioselectivity. ontosight.ai While specific stereospecific reactions starting directly from SiBr₂Cl₂ are not extensively documented in readily available literature, the general principles of nucleophilic substitution at silicon suggest that control of reaction conditions and the choice of nucleophiles could allow for stereoselective synthesis. chegg.com

This compound as a Synthetic Building Block for Complex Organosilanes

This compound's high reactivity makes it an effective synthetic building block for a variety of more complex organosilanes. ontosight.ai The Si-Cl and Si-Br bonds are readily cleaved by nucleophiles, allowing for the introduction of a wide range of functional groups. lkouniv.ac.in

Formation of Silanols, Siloxides, and Siloxanes from SiBr₂Cl₂ Precursors

The hydrolysis of halosilanes is a fundamental method for the synthesis of silanols (R₃SiOH), which can then condense to form siloxanes (-[R₂SiO]n-), the backbone of silicone polymers. wikipedia.org this compound reacts violently with water, a reaction that proceeds through the initial formation of silanols, which are often unstable and readily condense. ontosight.ai

The hydrolysis of a diorganodihalosilanederived from SiBr₂Cl₂, R₂SiBrCl, would initially produce a diorganosilanediol, R₂Si(OH)₂. These diols are key intermediates that can undergo intermolecular condensation to form linear or cyclic siloxanes. The specific structure of the resulting polysiloxane can be influenced by reaction conditions such as pH, temperature, and solvent.

General Reaction Scheme for Hydrolysis and Condensation:

Hydrolysis: R₂SiBrCl + 2H₂O → R₂Si(OH)₂ + HBr + HCl

Condensation: n R₂Si(OH)₂ → [-R₂SiO-]n + n H₂O

The controlled hydrolysis of SiBr₂Cl₂ derivatives is crucial for the synthesis of well-defined polysiloxanes.

| Precursor Type | Reaction | Product(s) |

| RSiBrCl₂ | Hydrolysis & Condensation | Cross-linked polysiloxanes |

| R₂SiBrCl | Hydrolysis & Condensation | Linear and/or cyclic polysiloxanes |

| R₃SiBr or R₃SiCl | Hydrolysis & Condensation | Disiloxanes (R₃SiOSiR₃) |

Table 2: Products from the Hydrolysis of Organosilicon Compounds Derived from this compound

Synthesis of Silyl (B83357) Ethers, Silyl Hydrides, and Other Functional Groups

This compound serves as a precursor for a diverse array of functionalized silanes through reactions that replace its halogen atoms.

Silyl Ethers: The reaction of alcohols with organohalosilanes derived from SiBr₂Cl₂ in the presence of a base (to neutralize the resulting hydrogen halide) is a standard method for the formation of silyl ethers (R₃SiOR'). Silyl ethers are widely used as protecting groups for alcohols in organic synthesis. The differential reactivity of the Si-Br and Si-Cl bonds could potentially be exploited for the selective synthesis of mixed-alkoxy silanes.

Silyl Hydrides: Silyl hydrides (containing Si-H bonds) are valuable reagents in organic synthesis, often used for reductions and hydrosilylation reactions. They can be prepared by the reduction of halosilanes using reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.net The reduction of an organodibromochlorosilane would yield the corresponding organosilane.

Other Functional Groups: The reaction of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), with SiBr₂Cl₂ or its derivatives allows for the formation of new Si-C bonds. This is a primary method for introducing organic substituents onto the silicon atom. lkouniv.ac.in

Exploration of Novel Silicon-Containing Functional Groups (e.g., Silenes, Siloles)

The synthesis of compounds containing silicon-carbon double bonds (silenes, R₂Si=CR₂) and silicon-containing five-membered rings (siloles) represents a frontier in organosilicon chemistry. These compounds often exhibit unique electronic and photophysical properties.

While direct evidence for the use of this compound in the synthesis of stable silenes or siloles is scarce in general literature, the principles of their formation often involve the elimination of halogens from dihalosilane precursors. For instance, the reductive coupling of diorganodihalosanes can lead to the formation of cyclic polysilanes, which can be precursors to siloles. Rhodium-catalyzed intramolecular trans-bis-silylation reactions of substrates containing a Si-Si bond have been used to synthesize thiophene-fused siloles. mdpi.com Precursors for such reactions could potentially be synthesized from SiBr₂Cl₂.

The generation of highly reactive intermediates like silylenes (R₂Si:) from dihalosilanes is a known process, and these can be trapped to form novel silicon-containing heterocycles. The unique combination of leaving groups in SiBr₂Cl₂ could offer alternative pathways or selectivities in such reactions.

Silicon Analogues in Chemical Research (e.g., as bioisosteres, focusing on the chemical concept)

In medicinal chemistry, the concept of bioisosterism involves the replacement of an atom or functional group with another that has similar physical or chemical properties, with the aim of modifying the biological activity of a molecule. rowansci.comrsc.orgacs.orgnih.govtandfonline.com Silicon is considered a logical bioisostere for carbon due to their shared position in Group 14 of the periodic table and their ability to form four covalent bonds in a tetrahedral geometry. rowansci.comtandfonline.com

The replacement of a carbon atom with a silicon atom (a "sila-substitution") can lead to significant changes in a molecule's properties. rsc.org Silicon has a larger atomic radius and is more electropositive than carbon. The Si-C bond is longer and weaker than a C-C bond, while the Si-O bond is stronger than a C-O bond. rsc.org These differences can influence a molecule's conformation, lipophilicity, and metabolic stability. rowansci.com For example, introducing a silicon atom can sometimes enhance a drug's metabolic stability, leading to a longer half-life in the body. rowansci.com While this compound itself is not used as a bioisostere, the fundamental organosilicon chemistry it enables is crucial for the synthesis of more complex silicon-containing molecules that are investigated in this context. rsc.orgacs.org

Emerging Research Avenues and Future Perspectives for Dibromodichlorosilane

Integration of Dibromodichlorosilane in Advanced Materials Design

The development of new materials with precisely controlled properties is a cornerstone of modern technology. As a silicon precursor, this compound offers intriguing possibilities for creating sophisticated silicon-based architectures due to the differential reactivity of its silicon-bromine and silicon-chlorine bonds.

The synthesis of silicon-based nanomaterials, such as porous silicon nanoparticles (PSiNPs) and mesoporous silica (B1680970) nanoparticles (MSNs), often relies on the hydrolysis and condensation of silicon precursors. nih.gov The properties of the final nanoparticles—including size, porosity, and surface functionality—are highly dependent on the choice of precursor and reaction conditions. nih.gov While tetraethoxysilane (TEOS) is a common precursor, the use of halosilanes like SiBr₂Cl₂ could provide a higher degree of control.

The Si-Cl bond is generally more reactive towards hydrolysis than the Si-Br bond, which could allow for sequential, stepwise functionalization or polymerization. This controlled reactivity could be harnessed to precisely tailor nanoparticle growth and morphology. For instance, a two-step reaction could first involve the selective reaction of the chlorine atoms, followed by a separate reaction involving the bromine atoms, enabling the creation of asymmetric or layered nanostructures. This approach contrasts with precursors where all reactive sites are identical, offering a potential route to more complex and functionally specific nanomaterials for applications ranging from drug delivery to catalysis. The tunability of mechanical, thermal, and optical properties through nanostructuring is a key advantage of using silicon-based materials. mdpi.com

Table 1: Conceptual Comparison of Silicon Precursors for Nanomaterial Synthesis

| Precursor | Formula | Key Characteristics | Potential for Tailoring Properties |

| Tetraethoxysilane | Si(OC₂H₅)₄ | Standard precursor; moderate reactivity; releases ethanol. | Good control over size and porosity through established methods (e.g., Stöber process). nih.gov |

| Silicon Tetrachloride | SiCl₄ | High reactivity; releases HCl; requires moisture control. | Rapid reactions can form fine particles; control can be challenging. |

| This compound | SiBr₂Cl₂ | Mixed halide; differential reactivity (Si-Cl vs. Si-Br). | Hypothetical potential for stepwise synthesis, creating anisotropic or layered nanostructures. |

This table is illustrative and based on chemical principles; specific outcomes require experimental validation.

Beyond discrete nanoparticles, SiBr₂Cl₂ is a candidate for constructing advanced porous materials like covalent organic frameworks (COFs) and other hybrid inorganic-organic frameworks. These materials are noted for their high surface area, designable pores, and structural flexibility, making them useful for catalysis, separation, and sensing.

The development of such frameworks involves linking molecular building blocks into extended, crystalline structures. SiBr₂Cl₂ could serve as a versatile tetra-functional inorganic node. Its derivatives could be designed to react with organic linkers to form robust, porous networks. The differential reactivity of the Si-Br and Si-Cl bonds could again be an advantage, enabling orthogonal synthesis strategies where different organic linkers are sequentially introduced to build highly ordered, multifunctional frameworks. This approach could lead to materials with precisely engineered pore environments and functionalities that are difficult to achieve with more conventional silicon precursors.